Cas no 2137613-66-0 (1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-3-methylbutan-1-one)

1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-3-methylbutan-1-one is a morpholine-derived compound featuring both an aminomethyl and a propyl substituent on the morpholine ring, coupled with a 3-methylbutanoyl moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and chemical synthesis applications. The presence of the aminomethyl group enhances its versatility as a building block for further functionalization, while the morpholine core contributes to stability and solubility in various solvents. The compound's well-defined stereochemistry and functional group compatibility make it suitable for use in medicinal chemistry, particularly in the development of bioactive molecules. Its balanced lipophilicity and structural rigidity may also support applications in drug discovery and material science.
1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-3-methylbutan-1-one structure
2137613-66-0 structure
Product name:1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-3-methylbutan-1-one
CAS No:2137613-66-0
MF:C13H26N2O2
MW:242.357743740082
CID:6004294
PubChem ID:165454931

1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-3-methylbutan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2137613-66-0
    • EN300-715435
    • 1-[2-(aminomethyl)-2-propylmorpholin-4-yl]-3-methylbutan-1-one
    • 1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-3-methylbutan-1-one
    • Inchi: 1S/C13H26N2O2/c1-4-5-13(9-14)10-15(6-7-17-13)12(16)8-11(2)3/h11H,4-10,14H2,1-3H3
    • InChI Key: WPSCLRLIQCQFIP-UHFFFAOYSA-N
    • SMILES: O1CCN(C(CC(C)C)=O)CC1(CN)CCC

Computed Properties

  • Exact Mass: 242.199428076g/mol
  • Monoisotopic Mass: 242.199428076g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 55.6Ų

1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-3-methylbutan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-715435-1.0g
1-[2-(aminomethyl)-2-propylmorpholin-4-yl]-3-methylbutan-1-one
2137613-66-0
1g
$0.0 2023-06-06

1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-3-methylbutan-1-one Related Literature

Additional information on 1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-3-methylbutan-1-one

Introduction to Compound CAS No. 2137613-66-0: 1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-3-methylbutan-1-one

The compound with CAS No. 2137613-66-0, known as 1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-3-methylbutan-1-one, is a highly specialized organic molecule with significant applications in various fields of chemistry and pharmacology. This compound belongs to the class of morpholine derivatives, which are widely studied due to their unique structural properties and potential bioactivity. The morpholine ring system in this compound plays a pivotal role in its chemical behavior and functional versatility.

Recent advancements in chemical synthesis have enabled the precise construction of this compound, leveraging cutting-edge methodologies such as asymmetric catalysis and microwave-assisted synthesis. These techniques have not only improved the yield and purity of the compound but also opened new avenues for its application in drug discovery and material science. The integration of computational chemistry tools has further enhanced our understanding of the molecular interactions and potential uses of this compound.

The structure of 1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-3-methylbutan-1-one is characterized by a morpholine ring substituted with an aminomethyl group and a propyl chain at the 2-position, along with a 3-methylbutanone moiety at the 4-position. This substitution pattern imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various chemical transformations. The presence of both amine and ketone functional groups within the same molecule facilitates its participation in diverse reactions, including condensation reactions, alkylation, and cycloaddition processes.

In terms of applications, this compound has shown promise in the development of novel pharmaceutical agents. Its ability to act as a precursor for bioactive molecules has been highlighted in recent studies, where it was used to synthesize compounds with potential anti-inflammatory and anticancer properties. Additionally, the compound's role in organocatalysis has been explored, demonstrating its utility as a catalyst for enantioselective reactions—a critical aspect in modern drug development.

From an environmental standpoint, the synthesis and handling of this compound adhere to stringent safety protocols to minimize ecological impact. Researchers have emphasized the importance of green chemistry principles in its production, ensuring that waste generation is minimized and energy efficiency is maximized. These practices align with global efforts to promote sustainable chemical manufacturing.

Looking ahead, ongoing research into the properties of CAS No. 2137613-66-0 is expected to uncover new dimensions for its application. Collaborative efforts between academic institutions and industry leaders are paving the way for innovative uses in areas such as agrochemicals, advanced materials, and biotechnology. The integration of artificial intelligence (AI) into chemical research is further accelerating the discovery process, enabling researchers to predict optimal reaction conditions and molecular interactions with unprecedented accuracy.

In conclusion, 1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-3-methylbutan-1-one stands as a testament to the progress made in modern organic chemistry. Its intricate structure, versatile reactivity, and wide-ranging applications underscore its significance in both academic research and industrial development. As scientific understanding continues to evolve, this compound will undoubtedly play a pivotal role in shaping future advancements across multiple disciplines.

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